molecular formula C15H14F3NO3 B2918061 N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide CAS No. 1396806-22-6

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide

Cat. No. B2918061
CAS RN: 1396806-22-6
M. Wt: 313.276
InChI Key: UOXSCFDSJLSHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide” is an organic compound that contains several functional groups. It has a benzamide group, a trifluoromethyl group, and a furan ring. The presence of these groups could give the compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would likely contribute to the compound’s polarity, while the trifluoromethyl group could add to its volatility .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzamide group could undergo hydrolysis under acidic or basic conditions, while the trifluoromethyl group could participate in radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzamide and trifluoromethyl groups could make it polar and potentially volatile .

Scientific Research Applications

Molecular Structure Modification for Enhanced Properties

The modification of molecular structures, such as the extension of the furan heterocycle and the introduction of donor groups, can significantly impact the excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This has promising applications in fluorescence sensing and imaging. For example, studies have shown that such modifications can shift absorption and emission spectra, modulate excited-state dynamics, and influence the competitive mechanisms between ESIPT and ICT processes, improving molecular properties for fluorescent probes and organic radiation scintillators development (Han et al., 2018).

Antiplasmodial Activity

Research into N-acylated furazan derivatives, including those related to N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide, has shown activity against different strains of Plasmodium falciparum. The structure-activity relationship studies reveal the influence of the acyl moiety on antiplasmodial activity, with benzamides displaying significant potential. This highlights the application of such compounds in malaria treatment and the development of new antimalarial agents (Hermann et al., 2021).

Synthesis and Polymerization

The reverse Diels-Alder reaction of N-substituted maleimide adducts of furan, a process relevant to the synthesis of compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide, offers a method for preparing N-substituted maleimides. These compounds have significant implications in the synthesis and polymerization of functional polymers, contributing to advancements in materials science (Narita et al., 1971).

Fluorescent Probing and Solvent Polarity Sensing

The development of fluorescent probes based on the modification of molecular structures, such as 3-hydroxychromone derivatives, for sensing solvent polarities showcases the potential of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide in analytical chemistry. These probes can undergo dramatic solvent-dependent transformations, offering a novel approach for ultrasensitive detection and probing of solvent polarities, especially in low-polarity ranges (Ercelen et al., 2002).

Future Directions

The future research directions for this compound could include studying its synthesis, investigating its physical and chemical properties, and exploring its potential biological activity .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-14(21,12-6-3-7-22-12)9-19-13(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXSCFDSJLSHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.